N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide
Description
“N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide” is a complex organic compound. It contains an oxazolo[4,5-b]pyridine core, which is a bicyclic system with a nitrogen atom in each ring . The compound also contains a chlorophenyl group and a phenoxyacetamide group .
Synthesis Analysis
The synthesis of related compounds often involves the use of palladium-catalyzed reactions . For example, the synthesis of oxazolo[4,5-b]pyridine derivatives has been achieved through a one-step cyclocondensation reaction between 2-amino-3-hydroxypyridine and a substituted 3-aminobenzoic acid, mediated by PPA, followed by amide bond formation between the amino group and the relevant heteroaryl carboxylic acid using EDCI and DMAP .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a bicyclic system. The oxazolo[4,5-b]pyridine core contributes to the rigidity of the molecule, while the chlorophenyl and phenoxyacetamide groups add to its polarity .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the oxazolo[4,5-b]pyridine core and the chlorophenyl and phenoxyacetamide groups. The chlorine atom in the chlorophenyl group can potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The oxazolo[4,5-b]pyridine core is likely to contribute to its stability and rigidity, while the chlorophenyl and phenoxyacetamide groups could influence its solubility and reactivity .Properties
IUPAC Name |
N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c21-16-9-8-13(23-18(25)12-26-14-5-2-1-3-6-14)11-15(16)20-24-19-17(27-20)7-4-10-22-19/h1-11H,12H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRPJSVUUOMJAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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